

Part 1: API Crystallization & Salt Formation (Small Molecule)

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Compound of Interest

Compound Name: *Obafistat*

Cat. No.: *B8201814*

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Context: **Obafistat** contains a highly flexible diazabicyclo core and a triazole ring[2]. These structural features heavily influence its solubility profile and propensity to "oil out" (liquid-liquid phase separation) during crystallization. The sodium salt form (**Obafistat** sodium) is frequently utilized to improve aqueous solubility[3].

Q1: My **Obafistat** free base is "oiling out" instead of crystallizing. How do I force nucleation?

A1: Oiling out occurs when the supersaturation level exceeds the metastable zone width (MZW) and crosses the binodal curve before ordered nucleation can occur.

- Causality: The flexible core and sulfonamide functionalities of **Obafistat** hinder rapid lattice packing, making the amorphous liquid phase thermodynamically favorable under rapid cooling.
- Solution:
 - Reduce Supersaturation: Lower the initial concentration or use a highly controlled, slow cooling ramp (e.g., 0.1 °C/min).
 - Solvent Selection: Shift from a purely anti-solvent driven precipitation to a solvent/anti-solvent mixture with a wider MZW. Ethanol/Heptane or Ethyl Acetate/Hexane are preferred

over DMSO/Water.

- Seeding: Introduce 1-2% (w/w) of crystalline **Obafistat** seeds at the upper boundary of the MZW. This bypasses the high activation energy required for primary nucleation.

Q2: How do I reliably crystallize **Obafistat** Sodium without free base contamination? A2:

Obafistat sodium requires precise stoichiometric control. Excess base degrades the molecule, while insufficient base leads to co-precipitation of the free base.

- Protocol: Step-by-Step **Obafistat** Sodium Crystallization
 - Dissolution: Dissolve 1.0 eq of **Obafistat** free base in minimal Tetrahydrofuran (THF) or Ethanol at 45 °C.
 - Salt Formation: Slowly add exactly 1.05 eq of NaOH (aqueous, 1M) dropwise under continuous stirring.
 - Aging: Stir the solution at 45 °C for 30 minutes to ensure complete deprotonation of the triazole ring.
 - Anti-solvent Addition: Gradually add Isopropyl Acetate (IPAc) until the solution becomes slightly turbid (cloud point).
 - Cooling & Isolation: Cool at 0.2 °C/min to 5 °C. Filter the resulting crystals, wash with cold IPAc, and dry under vacuum at 40 °C.

Part 2: AKR1C3–Obafistat Co-Crystallization (Structural Biology)

Context: High-resolution X-ray crystallography of the AKR1C3-**Obafistat** complex is critical for understanding its binding pose. Inhibitors typically target the catalytic oxyanion site (Tyr55, His117) and adjacent subpockets (SP1-SP3)[4].

Q3: I am getting apo-AKR1C3 crystals but no **Obafistat** electron density in the active site.

What is going wrong? A3: This is caused by insufficient ligand occupancy, usually due to the poor aqueous solubility of **Obafistat** or competitive displacement by crystallization buffer components.

- Causality: AKR1C3 requires the NADP⁺ cofactor to properly form the oxyanion binding site^[5]. If NADP⁺ is absent, or if the DMSO concentration used to dissolve the ligand is too high, the binding pocket denatures or remains unoccupied.
- Solution:
 - Pre-incubation: Always pre-incubate purified AKR1C3 (10-15 mg/mL) with a 5-fold molar excess of NADP⁺ and a 3- to 5-fold molar excess of **Obafistat** (dissolved in 100% DMSO) for at least 2 hours at 4 °C prior to setting up drops.
 - DMSO Tolerance: Keep the final DMSO concentration in the protein-ligand mix strictly below 5% (v/v).
 - Buffer Check: Ensure your buffer lacks high concentrations of competing carboxylates (like formate) that might bind the Tyr55/His117 oxyanion hole^[5].

Q4: My hanging drops yield heavy precipitation or microcrystals. How do I optimize the complex for >1.8 Å resolution? A4: Microcrystallization indicates excessive primary nucleation rates, often driven by high precipitant concentrations.

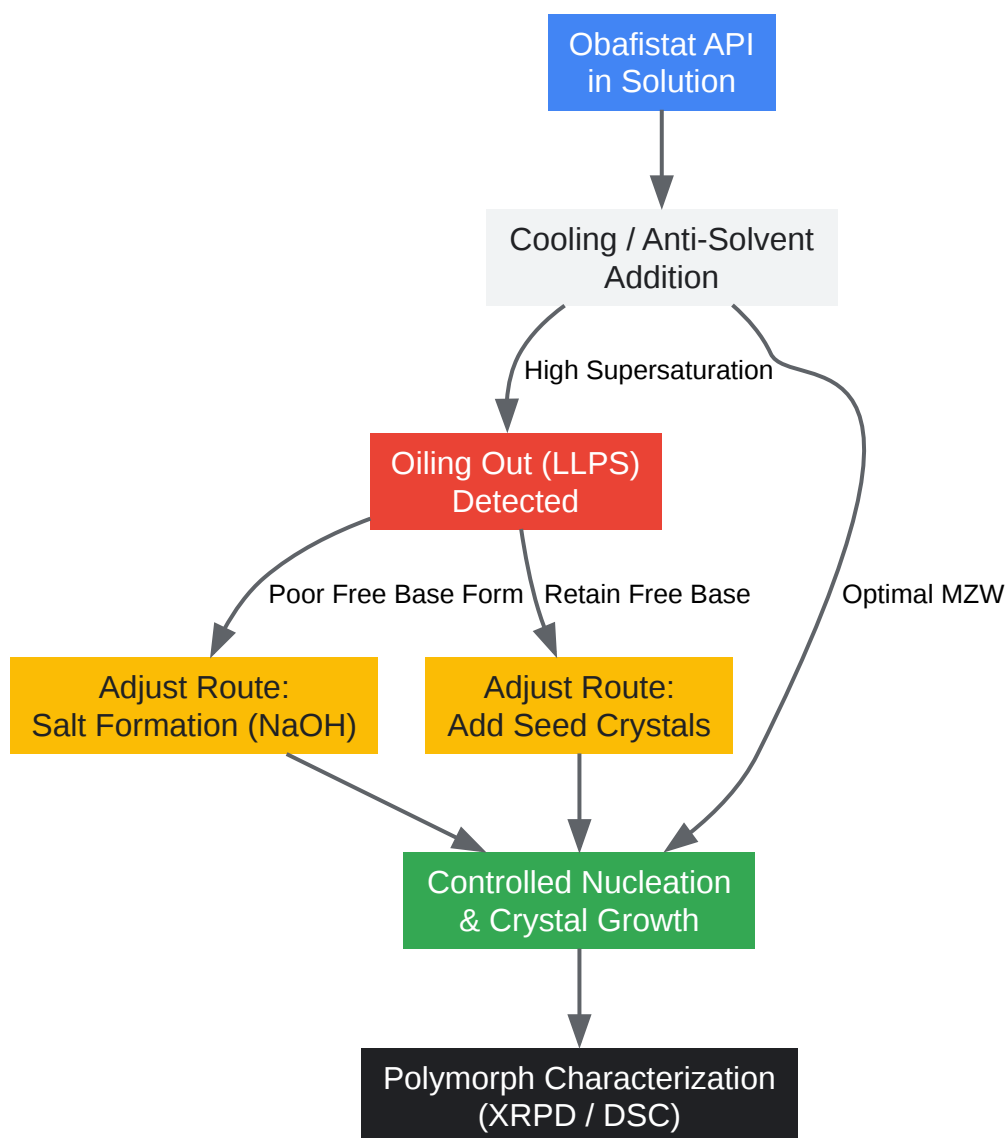
- Protocol: Step-by-Step AKR1C3 Co-Crystallization Optimization
 - Base Condition: Start with the established AKR1C3 crystallization condition: 200 mM Sodium Acetate, 20% (w/v) PEG 3350, pH 7.0^[6].
 - Drop Setup: Use the hanging drop vapor diffusion method. Mix 1 µL of the AKR1C3-NADP⁺-**Obafistat** complex with 1 µL of the reservoir solution^[6].
 - Additive Screen: If microcrystals persist, spike the protein sample with an equimolar amount of a mild detergent like octyl β-D-glucopyranoside^[6]. This reduces surface tension and limits non-specific protein aggregation.
 - Incubation: Seal and incubate plates at 18 °C. High-quality crystals typically appear within 5 days^[6].

Data Presentation: Quantitative Parameters

Table 1: **Obafistat** & AKR1C3 Crystallization Parameters Summary

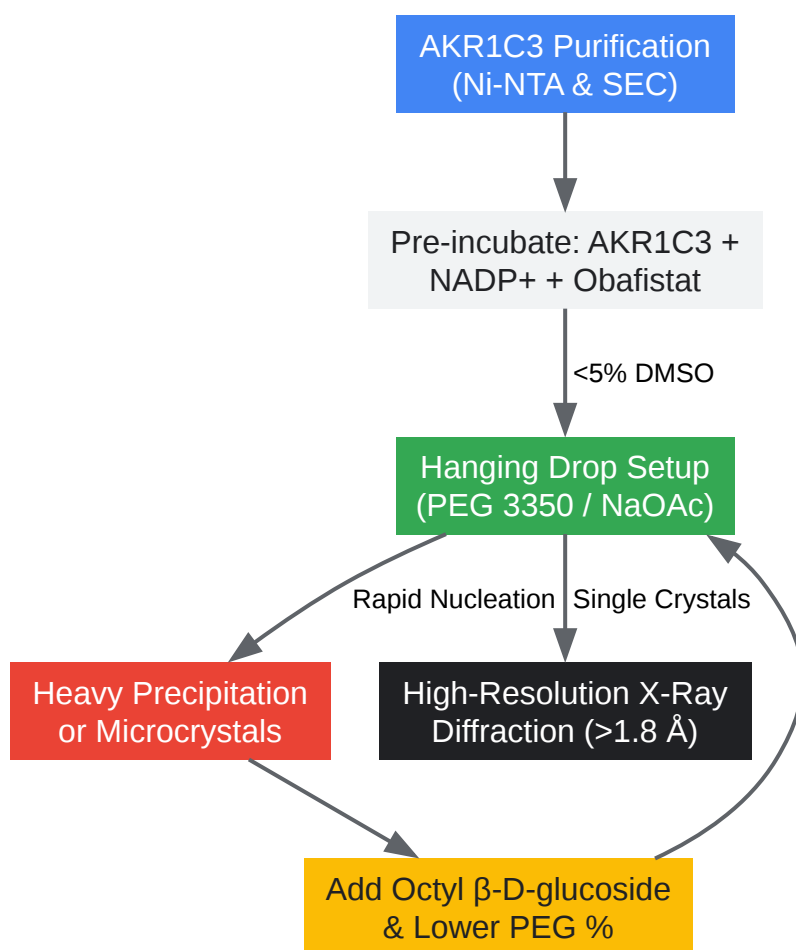
Parameter	Obafistat (Free Base)	Obafistat Sodium	AKR1C3-Obafistat Complex
Target Application	API Formulation	Improved Aqueous Solubility	Structure-Based Drug Design
Molecular Weight	365.38 g/mol [7]	387.36 g/mol [3]	~37 kDa (Protein) + Ligand
Primary Solvent	Ethanol / Ethyl Acetate	THF / Ethanol	10 mM K-Phosphate (pH 7.0)
Anti-Solvent / Precipitant	Heptane / Hexane	Isopropyl Acetate (IPAc)	20% PEG 3350, 200 mM NaOAc[6]
Key Additives	Seed crystals (1-2% w/w)	1M NaOH (1.05 eq)	NADP+ (1.2 mM), Octyl glucoside[6]
Critical Control Point	Cooling rate to avoid LLPS	Exact stoichiometry	Ligand pre-incubation (2 hrs)

Mandatory Visualization: Experimental Workflows



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Obafistat API crystallization troubleshooting logic addressing liquid-liquid phase separation.



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AKR1C3-**Obafistat** co-crystallization workflow and optimization for structural biology.

References

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- [2]**Obafistat** | C₁₅H₁₆FN₅O₃S | CID 139593465 (PubChem - NIH). Available at:[\[Link\]](#)
- [4]Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor (PMC - NIH). Available at:[\[Link\]](#)
- [6]Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3 (PLOS One). Available at:[\[Link\]](#)

- [5] X-ray structure of human aldoketo reductase 1C3 in complex with a bile acid fused tetrazole inhibitor (RSC Publishing). Available at: [\[Link\]](#)

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